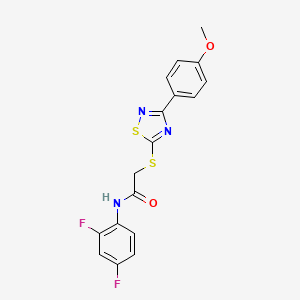

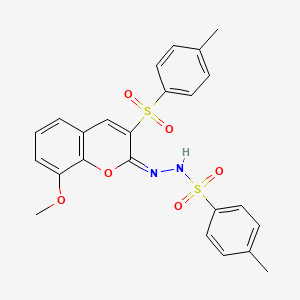

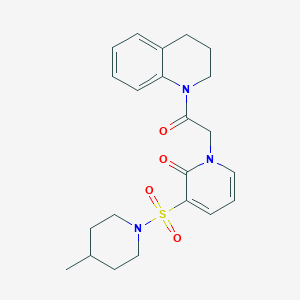

![molecular formula C21H25NO5S B2852206 Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-pivalamidothiophene-3-carboxylate CAS No. 476365-82-9](/img/structure/B2852206.png)

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-pivalamidothiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-pivalamidothiophene-3-carboxylate” is a novel compound that has been synthesized and evaluated for its antitumor activities . It incorporates the benzo[d][1,3]dioxole subunit, which is an integral part of many natural products and possesses important pharmaceutical and biological applications .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . The synthesis process involves the use of benzo[d][1,3]dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques. The crystal structure was solved by Direct Methods and refined by full-matrix least-squares methods . The aromatic protons in benzo[d][1,3]dioxole and phenyl groups of the as-prepared molecules exhibited different signals .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been studied. The synthesis process involves a series of reactions, including the use of benzo[d][1,3]dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using various techniques. The crystal structure was solved by Direct Methods and refined by full-matrix least-squares methods . The aromatic protons in benzo[d][1,3]dioxole and phenyl groups of the as-prepared molecules exhibited different signals .Aplicaciones Científicas De Investigación

Antitumor Activity

This compound has been synthesized and evaluated for its antitumor activities, particularly against human cancer cell lines such as HeLa, A549, and MCF-7. Some derivatives have shown potent growth inhibition properties, with IC50 values generally below 5 μM. For instance, one derivative exhibited significant inhibitory activity against the A549 cell line with an IC50 value of 2.06 ± 0.09 μM .

Apoptosis Induction

Further investigations into the mechanism of the antitumor effect revealed that certain derivatives could induce apoptosis in cancer cells. For example, compound C27 was found to induce apoptosis and cause cell cycle arrest in the S-phase and G2/M-phase in the HeLa cell line .

Cell Cycle Arrest

The ability to induce cell cycle arrest is a crucial aspect of cancer treatment. The compound has shown potential in causing both S-phase and G2/M-phase arrests, which can be a significant step in the development of new antitumor agents .

Morphological Analysis

Morphological changes in cancer cells upon treatment with this compound have been studied using dual AO/EB staining and Hoechst 33342 staining. These studies are essential for understanding the compound’s effects on cell structure and integrity .

Flow Cytometry Analysis

Flow cytometry (FACS analysis) has been used to assess cell apoptosis and cycle progression in cancer cells treated with this compound. This technique provides quantitative data on the percentage of cells undergoing apoptosis .

Crystal Structure Analysis

The crystal structure of related compounds has been determined, which is vital for understanding the molecular configuration and for designing derivatives with enhanced biological activity. Such structural analyses contribute to the rational design of new therapeutic agents .

Mecanismo De Acción

Target of Action

Compounds with similar structures have shown potent antitumor activities against hela, a549, and mcf-7 cell lines .

Mode of Action

It is suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .

Biochemical Pathways

It is known that similar compounds can cause cell cycle arrest and induce apoptosis , which suggests that they may affect pathways related to cell cycle regulation and apoptosis.

Result of Action

The result of the action of this compound is the inhibition of growth in certain cancer cell lines. Some compounds with similar structures have shown potent growth inhibition properties with IC50 values generally below 5 μM against HeLa, A549, and MCF-7 cell lines .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as the specific type of cancer cell line being targeted .

Propiedades

IUPAC Name |

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-(2,2-dimethylpropanoylamino)-4-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5S/c1-6-25-19(23)17-12(2)16(28-18(17)22-20(24)21(3,4)5)10-13-7-8-14-15(9-13)27-11-26-14/h7-9H,6,10-11H2,1-5H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEXTLNCHUJKEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

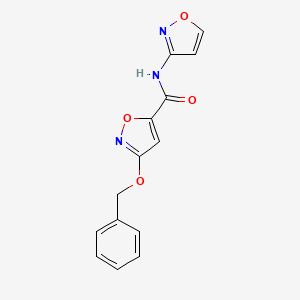

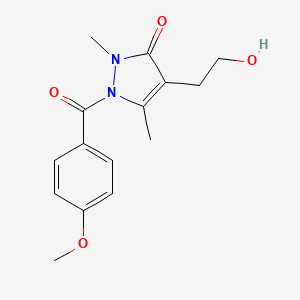

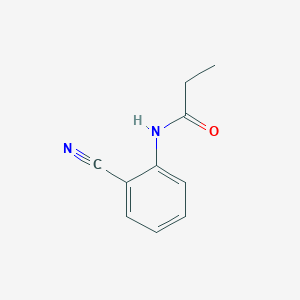

![N-(4-chlorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2852126.png)

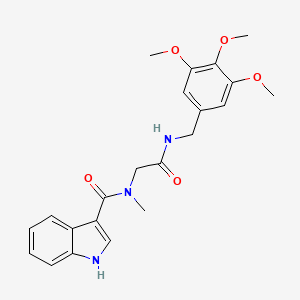

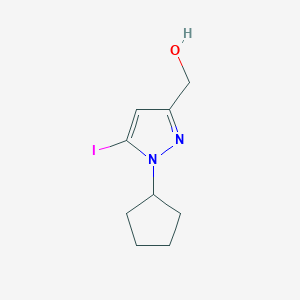

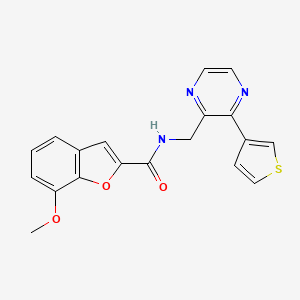

![4-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2852134.png)

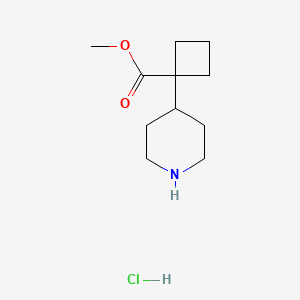

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide](/img/structure/B2852146.png)